molecular formula C11H13ClN2S B13233068 2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile

2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile

Cat. No.: B13233068
M. Wt: 240.75 g/mol
InChI Key: DBYQQFWNMREPIA-UHFFFAOYSA-N
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Description

2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile: is an organic compound with the molecular formula C11H13ClN2S It is a derivative of benzonitrile, characterized by the presence of a chloro group at the second position, a methylsulfanyl group at the fourth position, and a propylamino group attached to the benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile typically involves the following steps:

    Nitration: The starting material, a suitable benzene derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The amino group is chlorinated to form the chloro derivative.

    Substitution: The chloro derivative undergoes nucleophilic substitution with a propylamino group.

    Thioether Formation: Finally, the methylsulfanyl group is introduced through a thioether formation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of the nitrile group.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry: : 2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: : In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors.

Medicine: : The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Chloro-4-(methylsulfanyl)benzonitrile: Lacks the propylamino group.

    4-{[3-(methylsulfanyl)propyl]amino}benzonitrile: Lacks the chloro group.

    2-Chloro-4-{[3-(ethylsulfanyl)propyl]amino}benzonitrile: Has an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness: 2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and methylsulfanyl groups, along with the propylamino moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

2-chloro-4-(3-methylsulfanylpropylamino)benzonitrile

InChI

InChI=1S/C11H13ClN2S/c1-15-6-2-5-14-10-4-3-9(8-13)11(12)7-10/h3-4,7,14H,2,5-6H2,1H3

InChI Key

DBYQQFWNMREPIA-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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